molecular formula C13H21N3O2 B7594733 N-[(1-hydroxycycloheptyl)methyl]-1-methylpyrazole-4-carboxamide

N-[(1-hydroxycycloheptyl)methyl]-1-methylpyrazole-4-carboxamide

Cat. No. B7594733
M. Wt: 251.32 g/mol
InChI Key: YOFZUQLMRUOXCF-UHFFFAOYSA-N
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Description

N-[(1-hydroxycycloheptyl)methyl]-1-methylpyrazole-4-carboxamide, also known as CP-945,598, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyrazole carboxamides and has been found to exhibit promising pharmacological properties.

Mechanism of Action

The exact mechanism of action of N-[(1-hydroxycycloheptyl)methyl]-1-methylpyrazole-4-carboxamide is not fully understood. However, it has been proposed that this compound acts by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of pro-inflammatory prostaglandins. By inhibiting the activity of COX-2, N-[(1-hydroxycycloheptyl)methyl]-1-methylpyrazole-4-carboxamide reduces the production of pro-inflammatory mediators and thereby reduces pain and inflammation.
Biochemical and Physiological Effects:
N-[(1-hydroxycycloheptyl)methyl]-1-methylpyrazole-4-carboxamide has been found to exhibit potent anti-inflammatory and analgesic effects in various animal models. This compound has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6). It has also been found to reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) enzymes, which are responsible for the production of nitric oxide and prostaglandins, respectively.

Advantages and Limitations for Lab Experiments

N-[(1-hydroxycycloheptyl)methyl]-1-methylpyrazole-4-carboxamide has several advantages as a research tool. It exhibits potent anti-inflammatory and analgesic effects, making it useful in studying the mechanisms of pain and inflammation. It has also been found to be well-tolerated in animal models, with no significant adverse effects reported. However, the limitations of this compound include its poor solubility and bioavailability, which may limit its use in certain experimental settings.

Future Directions

N-[(1-hydroxycycloheptyl)methyl]-1-methylpyrazole-4-carboxamide has shown promising results in preclinical studies, and further research is needed to determine its potential therapeutic applications. Some of the future directions for research on this compound include:
1. Investigating the efficacy of N-[(1-hydroxycycloheptyl)methyl]-1-methylpyrazole-4-carboxamide in human clinical trials for the treatment of pain and inflammation.
2. Studying the pharmacokinetics and pharmacodynamics of N-[(1-hydroxycycloheptyl)methyl]-1-methylpyrazole-4-carboxamide to optimize its dosing and administration.
3. Exploring the potential of N-[(1-hydroxycycloheptyl)methyl]-1-methylpyrazole-4-carboxamide as a therapeutic agent in other disease conditions such as cancer and neurodegenerative disorders.
4. Developing novel formulations of N-[(1-hydroxycycloheptyl)methyl]-1-methylpyrazole-4-carboxamide to improve its solubility and bioavailability.
Conclusion:
In conclusion, N-[(1-hydroxycycloheptyl)methyl]-1-methylpyrazole-4-carboxamide is a novel compound with promising pharmacological properties. It exhibits potent anti-inflammatory and analgesic effects and has been found to be well-tolerated in animal models. Further research is needed to determine its potential therapeutic applications and optimize its dosing and administration.

Synthesis Methods

The synthesis of N-[(1-hydroxycycloheptyl)methyl]-1-methylpyrazole-4-carboxamide involves the reaction of 1-methyl-4-pyrazolecarboxylic acid with 1-chloromethyl-1-cycloheptanol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism and yields the desired product in good yields.

Scientific Research Applications

N-[(1-hydroxycycloheptyl)methyl]-1-methylpyrazole-4-carboxamide has been extensively studied for its potential therapeutic applications in various disease conditions. It has been found to exhibit anti-inflammatory, analgesic, and anti-nociceptive properties. This compound has been shown to be effective in reducing pain and inflammation in animal models of arthritis, neuropathic pain, and inflammatory bowel disease.

properties

IUPAC Name

N-[(1-hydroxycycloheptyl)methyl]-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2/c1-16-9-11(8-15-16)12(17)14-10-13(18)6-4-2-3-5-7-13/h8-9,18H,2-7,10H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOFZUQLMRUOXCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C(=O)NCC2(CCCCCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1-hydroxycycloheptyl)methyl]-1-methylpyrazole-4-carboxamide

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